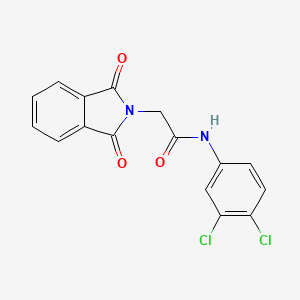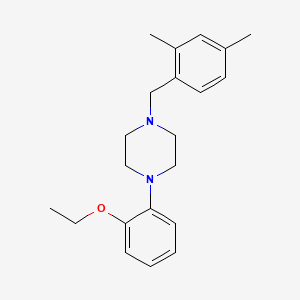
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAA-1106, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoindolinone derivatives and has been found to exhibit potent binding affinity for the peripheral benzodiazepine receptor (PBR).
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its binding to the PBR. The PBR is a transmembrane protein that is located in the outer mitochondrial membrane and is involved in various physiological processes, including the regulation of cholesterol transport, steroidogenesis, and apoptosis. N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been found to bind to the PBR with high affinity and has been shown to modulate the activity of the PBR in various cell types.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been found to inhibit the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In addition, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been found to exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments is its high binding affinity for the PBR, which makes it a useful tool for imaging the PBR in vivo. In addition, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been found to exhibit potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to formulate for in vivo use.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in scientific research. One potential direction is the development of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide analogs with improved solubility and pharmacokinetic properties for in vivo use. Another direction is the use of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide could be used as a tool for studying the role of the PBR in various physiological processes, such as neuroinflammation and apoptosis.
Synthesemethoden
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-dihydro-2H-isoindol-2-one in the presence of triethylamine to form the desired isoindolinone derivative. The final step involves the reaction of the isoindolinone derivative with N,N-dimethylacetamide dimethyl acetal to form N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is in the field of neuroscience, where it has been used as a ligand for imaging the PBR in vivo. The PBR is a transmembrane protein that is widely distributed in the brain and is involved in various physiological processes, including neuroinflammation, oxidative stress, and apoptosis. N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been found to exhibit high binding affinity for the PBR and has been used as a radioligand for imaging the PBR in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOZPNBDSWQWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)




![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)

![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)
